2-(4-benzylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-(4-benzylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often involving benzyl halides and piperazine.
Attachment of the Thiophene Moiety: The thiophene ring is incorporated through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinazolinone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-1-piperazinyl)-1-(2-thienyl)ethanone dihydrochloride
- N-[4-(4-benzyl-1-piperazinyl)phenyl]-1-(2-thienyl)methanimine
- 6-(2-thienyl)-3-hydrazino-5-[(4-benzyl-1-piperazinyl)methyl]pyridazine
Uniqueness
2-(4-benzylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its quinazolinone core, piperazine ring, and thiophene moiety collectively contribute to its versatility and effectiveness in various scientific research applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c28-21-14-18(22-7-4-12-29-22)13-20-19(21)15-24-23(25-20)27-10-8-26(9-11-27)16-17-5-2-1-3-6-17/h1-7,12,15,18H,8-11,13-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUNLXGAGCXBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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